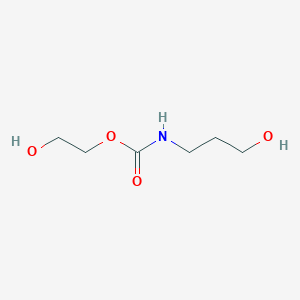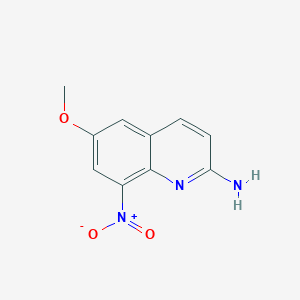![molecular formula C19H30N2O4 B14480647 Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester CAS No. 65347-87-7](/img/structure/B14480647.png)
Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester is a chemical compound with a complex structure that includes a carbamic acid moiety, a phenyl ring substituted with a hexyloxy group, and a morpholinyl ethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester typically involves the reaction of 2-(hexyloxy)phenyl isocyanate with 2-(4-morpholinyl)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Substitution: The hexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Hydrolysis: The major products are carbamic acid and 2-(4-morpholinyl)ethanol.
Oxidation: Oxidized derivatives of the phenyl ring, such as quinones.
Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds in the body.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, phenyl-, ethyl ester: Similar structure but lacks the hexyloxy and morpholinyl groups.
Carbamic acid, (2-(4-phenoxyphenoxy)ethyl)-, ethyl ester: Contains a phenoxyphenoxy group instead of a hexyloxy group.
Carbamic acid, (2-chlorophenyl)-, ethyl ester: Contains a chlorophenyl group instead of a hexyloxy group.
Uniqueness
Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
65347-87-7 |
|---|---|
Fórmula molecular |
C19H30N2O4 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
2-morpholin-4-ylethyl N-(2-hexoxyphenyl)carbamate |
InChI |
InChI=1S/C19H30N2O4/c1-2-3-4-7-13-24-18-9-6-5-8-17(18)20-19(22)25-16-12-21-10-14-23-15-11-21/h5-6,8-9H,2-4,7,10-16H2,1H3,(H,20,22) |
Clave InChI |
NUAAYHDWVNBISI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14480567.png)
![1,1'-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene]](/img/structure/B14480570.png)
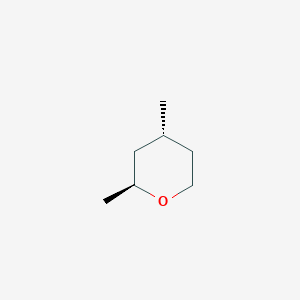
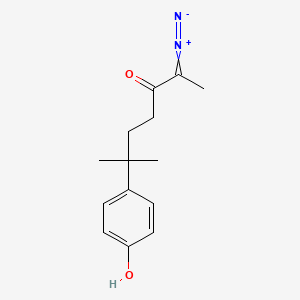


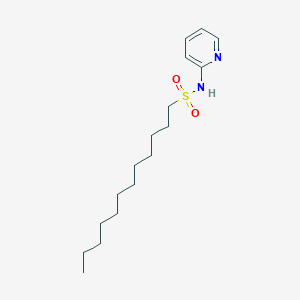
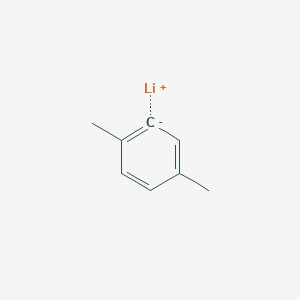
![[1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride](/img/structure/B14480603.png)
![1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene](/img/structure/B14480609.png)

![6-(Benzenesulfinyl)-5-hydroxy-4'-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14480620.png)
